1.3,3-Trimethylindolinonaphthospirooxazine (1,3,3-TMNO) is a photochromic compound. This means it can reversibly change color upon exposure to light []. Light-responsive materials like 1,3,3-TMNO are being investigated for various scientific applications.
Here are some areas of scientific research where 1,3,3-TMNO is being explored:
Researchers are exploring the use of photochromic materials for data storage devices. 1,3,3-TMNO's ability to change color upon light exposure could potentially be used to write and read data in optical memory devices.
Photochromic compounds are being investigated for their potential use as molecular switches. In this context, the different colored states of the molecule could represent "on" and "off" states for a molecular machine.
Due to their light-responsive properties, photochromic materials are being explored for use in sensors. 1,3,3-TMNO could potentially be used in sensors to detect light or other environmental changes.
1,3,3-Trimethylindolinonaphthospirooxazine is a photochromic compound characterized by its ability to undergo reversible color changes when exposed to ultraviolet light. Its molecular formula is with a molecular weight of approximately 328.42 g/mol. This compound features a complex structure that includes an indoline unit and a naphthospirooxazine moiety, contributing to its unique photochemical properties .
The compound exhibits a notable photo-fading reaction, transitioning from a colorless or light-colored form to a deep blue upon UV irradiation, and reverting to its original state in the absence of light. This behavior makes it particularly interesting for applications in smart materials and optical devices .
1,3,3-Trimethylindolinonaphthospirooxazine primarily undergoes photoisomerization when exposed to UV light. This reaction involves the breaking of bonds and rearrangement of the molecular structure, leading to the formation of a colored species. The reverse reaction occurs when the compound is shielded from UV light, allowing it to return to its initial state. The general reaction can be summarized as follows:
This reversible transformation is critical for its use in applications such as optical switches and smart coatings .
The synthesis of 1,3,3-trimethylindolinonaphthospirooxazine typically involves multi-step organic reactions:
These methods allow for the production of high-purity compounds suitable for various applications .
1,3,3-Trimethylindolinonaphthospirooxazine finds applications in several fields due to its unique photochemical properties:
Interaction studies involving 1,3,3-trimethylindolinonaphthospirooxazine often focus on its behavior in composite materials or with other chemical agents. For instance, research has shown that integrating this compound with metal-organic frameworks enhances its photoactive properties and stability under varying environmental conditions. Such studies are crucial for optimizing its performance in practical applications .
Several compounds share structural or functional similarities with 1,3,3-trimethylindolinonaphthospirooxazine. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Spirobenzopyran | Similar spiro structure but different chromophore | Exhibits different color change characteristics |
1,3-Diphenyl-2-pyrazoline | Contains similar heterocyclic features | Known for distinct photostability |
Naphthopyran | Related photochromic dye | Shows different thermal stability and reactivity |
While these compounds share certain characteristics with 1,3,3-trimethylindolinonaphthospirooxazine, its unique combination of indoline and naphthospirooxazine components contributes to distinct photochemical behavior and potential applications not fully explored in other similar compounds .
Structural elucidation of 1,3,3-Trimethylindolinonaphthospirooxazine has been accomplished through comprehensive analytical techniques including single-crystal X-ray diffraction and spectroscopic methods [11] [12]. The spirooxazine framework consists of two heterocyclic nearly planar moieties joined by a tetrahedral spirocarbon that maintains the orthogonal arrangement between the indoline and naphthoxazine portions [9] [13].
The structural confirmation reveals the presence of a spiro junction at carbon C10, which serves as the pivotal connection point between the two ring systems [12]. The indoline plane demonstrates minimal deviation from planarity, with root mean square deviations for all non-hydrogen atoms excluding C10 ranging from 0.020 to 0.026 Å [12]. Similarly, the naphthoxazine plane exhibits comparable planarity with deviations between 0.013 and 0.046 Å [12].
The critical spiro carbon-oxygen bond length has been determined to average 1.459(4) Å, representing a characteristic weakening compared to standard carbon-oxygen bonds in six-membered heterocycles [12]. This bond elongation of approximately 0.06 Å from normal C-O bonds (1.41 Å) reflects the anomeric effect and enhances photochromic bond cleavage susceptibility [12] [14].
The stereochemical analysis of 1,3,3-Trimethylindolinonaphthospirooxazine reveals complex conformational behavior characterized by the flexibility of the spiro junction [15] [16]. Molecular dynamics simulations and conformational studies demonstrate that the compound exhibits significant structural variability in the spatial arrangement of its constituent ring systems [15] [16].
The conformational analysis indicates that the indoline heterocycle plane maintains a flattened envelope arrangement with the chiral center C10 displaced approximately 0.4 Å from the plane [12]. The chromene plane orientation varies considerably, with distances from the chiral center ranging from 0.0 to 0.4 Å depending on conformational state [12]. The compound crystallizes as racemic mixtures containing both R and S enantiomers [11] [12].
Dihedral angles between the indoline and naphthoxazine planes demonstrate considerable variation, spanning a 13° range across different conformers [12]. This conformational flexibility arises from the rotational freedom around the spiro junction and contributes to the compound's photochromic properties [15] [16]. Quantum chemical calculations using density functional theory have revealed that the spirooxazine undergoes pronounced geometry changes accompanied by formation of larger π-conjugated systems during photoisomerization [15] [17].
Crystallographic investigations of 1,3,3-Trimethylindolinonaphthospirooxazine have identified multiple polymorphic forms with distinct space group arrangements [11] [12]. The most recently characterized polymorph crystallizes in the monoclinic space group Pc with four molecules in the asymmetric unit [12]. Previous polymorphic structures have been reported in orthorhombic space groups Pbca and P21 [11] [12].
The current structural determination reveals an asymmetric unit containing four molecules designated A, B, C, and D, with two S-enantiomers and two R-enantiomers [12]. Each molecule exhibits unique dihedral angles between the indoline and benzochromene planes, ranging from 79.74(8)° to 86.46(9)° [12]. The crystal packing demonstrates no strong intermolecular interactions, with molecules A and C, as well as B and D, related through pseudo twofold axes [12].
Parameter | Value |
---|---|
Space Group | Pc (monoclinic) |
Asymmetric Unit Contents | 4 molecules (A, B, C, D) |
Number of Molecules | 4 |
Enantiomers Present | 2 S- and 2 R-enantiomers |
Average C_spiro-O Bond Length (Å) | 1.459(4) |
Average C_spiro-N Bond Length (Å) | 1.442(5) |
Dihedral Angle Range (°) | 79.74-86.46 |
Crystal System | Monoclinic |
The crystallographic analysis confirms the characteristic weakening of the spiro carbon-oxygen bond and simultaneous strengthening of the spiro carbon-nitrogen bond [12]. Bond length measurements demonstrate average values of 1.459(4) Å for Cspiro-O and 1.442(5) Å for Cspiro-N bonds [12]. The spiro carbon-nitrogen bond shortening of approximately 0.03 Å from typical C-N bonds in five-membered heterocycles to 1.44 Å reflects the electronic effects within the spirooxazine framework [12].
Molecule | C_spiro-O Bond Length (Å) | C_spiro-N Bond Length (Å) | Dihedral Angle (°) |
---|---|---|---|
A | 1.458(4) | 1.434(4) | 79.74(8) |
B | 1.461(4) | 1.443(5) | 81.99(10) |
C | 1.460(4) | 1.446(5) | 86.46(9) |
D | 1.458(4) | 1.445(5) | 83.75(8) |
Average | 1.459(4) | 1.442(5) | 82.99 |
Spectroscopic characterization of 1,3,3-Trimethylindolinonaphthospirooxazine employs multiple analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry [18] [19] [20]. Nuclear magnetic resonance analysis confirms the structural arrangement and provides detailed information about the molecular framework [20] [21].
Proton nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the trimethyl substituents and aromatic proton environments [2] [6]. The spectroscopic data confirms the presence of the gem-dimethyl groups attached to the indoline portion and the N-methyl substituent [20] [21]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework and chemical environments within the molecule [20] [21].
Infrared spectroscopic analysis demonstrates characteristic absorption bands corresponding to the aromatic C-H stretching, C=C stretching, and C-N stretching vibrations [18] [17]. Mass spectrometric analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure [18] [20]. The spectroscopic characterization supports the structural assignments derived from crystallographic studies and provides comprehensive confirmation of the molecular identity [17] [20].
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